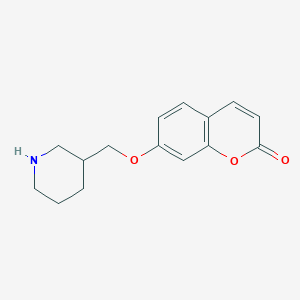

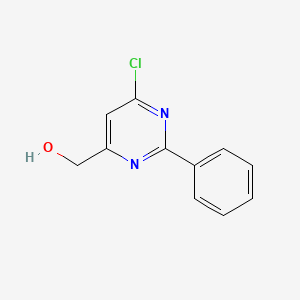

3-(3-Azetidinyloxy)-N,N-diethylaniline

Vue d'ensemble

Description

3-(3-Azetidinyloxy)-N,N-diethylaniline (3-ADEA) is an important synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. It is a versatile building block for the synthesis of a variety of compounds, such as tertiary amines, quaternary ammonium salts, and azo compounds. In addition, it is an important intermediate in the synthesis of many biologically active compounds, such as antibiotics, antifungal agents, and antiviral agents.

Applications De Recherche Scientifique

Advanced Oxidation Processes

Compounds like 3-(3-Azetidinyloxy)-N,N-diethylaniline, which contain nitrogen atoms, often participate in advanced oxidation processes (AOPs). AOPs are used for the degradation of nitrogen-containing hazardous compounds, including aliphatic and aromatic amines, dyes, and pesticides. These processes are effective in mineralizing resistant compounds and improving treatment efficacy in water purification systems. AOPs can significantly impact the degradation efficiencies of such compounds, focusing on mechanisms that involve specific attacks on nitrogen atoms and optimizing parameters like pH and treatment time to achieve higher degradation rates (Bhat & Gogate, 2021).

Synthesis of Pseudopeptides

The Ugi four-component reactions (U-4CRs) and Joullié-Ugi three-component reactions (JU-3CRs) are significant in synthesizing pseudopeptides. These reactions utilize cyclic imines and can lead to the efficient preparation of a wide variety of heterocyclic compounds connected to the peptide backbone, which are crucial in drug development and natural product synthesis. Such methodologies are particularly relevant for compounds like 3-(3-Azetidinyloxy)-N,N-diethylaniline, where the azetidine ring can be a key structural feature in designing novel synthetic routes (Nazeri et al., 2020).

Nitrogen Management in Agriculture

Nitrogen-containing compounds play a crucial role in agricultural settings, especially in nitrogen management strategies aimed at reducing nitrate leaching in tile-drained soils. Understanding the behavior of such compounds can help in developing better practices for nutrient use efficiency, which is vital for minimizing the environmental impact of agriculture. Studies have focused on various factors, including crop selection, soil organic matter levels, and optimized nitrogen application techniques, to reduce nonpoint nitrate loss from agricultural fields to water resources (Dinnes et al., 2002).

Mécanisme D'action

Target of Action

Azetidine derivatives are known to interact with a variety of biological targets, depending on their specific structural features .

Mode of Action

Azetidine derivatives are generally known to interact with their targets through various mechanisms, including binding to active sites, inducing conformational changes, or modulating the activity of the target proteins .

Biochemical Pathways

Azetidine derivatives are known to be involved in a wide range of biochemical processes, depending on their specific targets .

Result of Action

The effects of azetidine derivatives can vary widely, depending on their specific targets and the nature of their interaction .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of azetidine derivatives .

Propriétés

IUPAC Name |

3-(azetidin-3-yloxy)-N,N-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-15(4-2)11-6-5-7-12(8-11)16-13-9-14-10-13/h5-8,13-14H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKPZCQIOBNCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=CC=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azetidin-3-yloxy)-N,N-diethylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

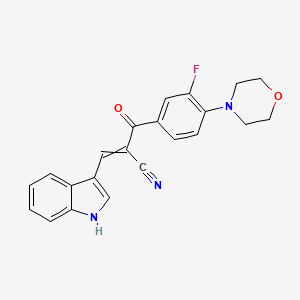

![Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate](/img/structure/B1394592.png)

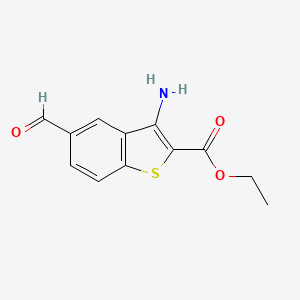

![4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile](/img/structure/B1394597.png)

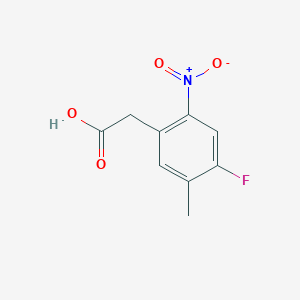

![(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one](/img/structure/B1394599.png)

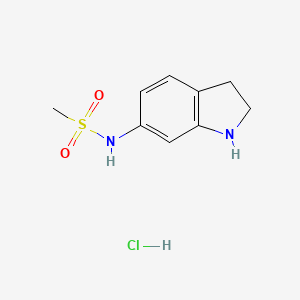

![Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B1394605.png)